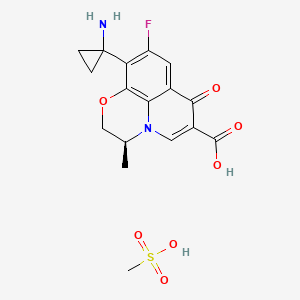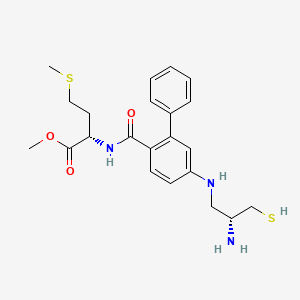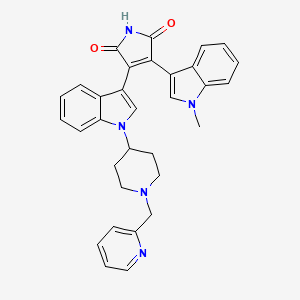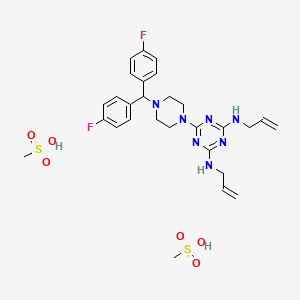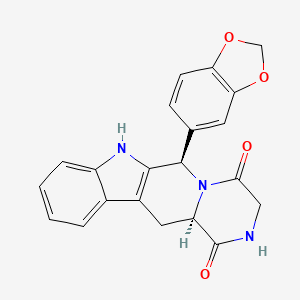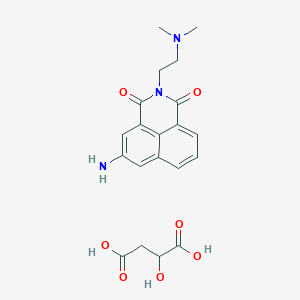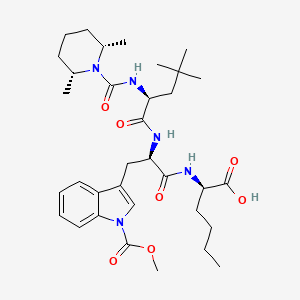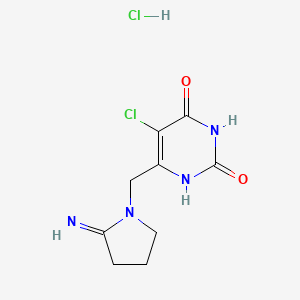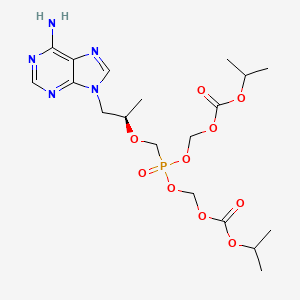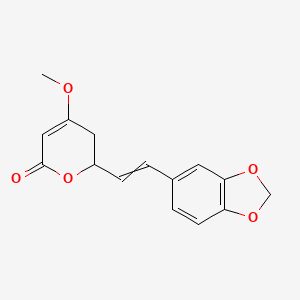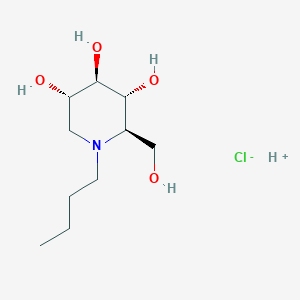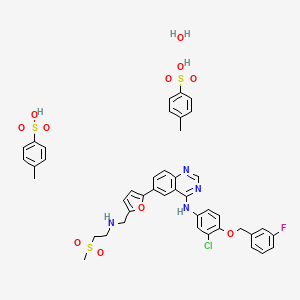
拉帕替尼二甲磺酸盐水合物
概述
描述
拉帕替尼是一种口服活性药物,主要用于治疗乳腺癌和其他实体瘤。 它是一种双重酪氨酸激酶抑制剂,可阻断人表皮生长因子受体 2 (HER2/neu) 和表皮生长因子受体 (EGFR) 信号通路 . 该化合物在 HER2 阳性乳腺癌的联合治疗中特别有效 .
作用机制
拉帕替尼通过与受体胞内域的 ATP 结合位点结合,起双重酪氨酸激酶抑制剂的作用。 这种结合阻止了配体结合后受体自身磷酸化,从而抑制了促进肿瘤细胞生长和存活的下游信号通路 . 拉帕替尼的主要分子靶点是 HER2 和 EGFR 受体 .
类似化合物:
曲妥珠单抗: 另一种用于乳腺癌治疗的 HER2 抑制剂。
厄洛替尼: 用于非小细胞肺癌的 EGFR 抑制剂。
吉非替尼: 用于某些类型的乳腺癌和肺癌的 EGFR 抑制剂。
比较: 拉帕替尼独特之处在于它同时抑制 HER2 和 EGFR,使其在肿瘤过度表达两种受体的病例中特别有效 . 与曲妥珠单抗不同,曲妥珠单抗是一种单克隆抗体,拉帕替尼是一种小分子抑制剂,可以口服给药 . 此外,拉帕替尼在曲妥珠单抗耐药的乳腺癌细胞系中也显示出有效性 .
拉帕替尼靶向多个通路的能力及其口服生物利用度使其成为癌症治疗武器库中的宝贵补充。
科学研究应用
拉帕替尼具有广泛的科学研究应用:
化学: 用作研究酪氨酸激酶抑制剂的模型化合物。
生物学: 研究其对细胞信号通路和癌细胞增殖的影响。
医学: 主要用于治疗 HER2 阳性乳腺癌,通常与其他化疗药物联合使用.
工业: 应用于靶向癌症疗法和药物递送系统的开发.
生化分析
Biochemical Properties
Lapatinib ditosylate hydrate plays a crucial role in biochemical reactions by inhibiting the tyrosine kinase domains of HER2 and EGFR. It binds to the intracellular phosphorylation domain of these receptors, preventing receptor autophosphorylation upon ligand binding . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. The compound interacts with various enzymes and proteins, including HER2, EGFR, and other associated signaling molecules, to exert its therapeutic effects .
Cellular Effects
Lapatinib ditosylate hydrate has profound effects on various types of cells and cellular processes. It inhibits the proliferation of cancer cells by blocking the signaling pathways mediated by HER2 and EGFR . This inhibition leads to reduced cell growth, induction of apoptosis, and decreased metastatic potential. Additionally, Lapatinib ditosylate hydrate influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of action of Lapatinib ditosylate hydrate involves its binding to the ATP-binding site of the tyrosine kinase domains of HER2 and EGFR . This binding prevents the autophosphorylation of these receptors, thereby inhibiting their activation and subsequent signaling. The compound also induces changes in gene expression and promotes apoptosis by disrupting key signaling pathways involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lapatinib ditosylate hydrate have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy may decrease due to degradation over extended periods . Long-term studies have shown that Lapatinib ditosylate hydrate can maintain its anti-cancer activity, although some degradation products may form over time . These temporal effects are crucial for understanding the long-term impact of the compound on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Lapatinib ditosylate hydrate vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased therapeutic efficacy, but they may also result in toxic or adverse effects . For example, in canine models, a dose of 35 mg/kg/day was found to be well-tolerated for up to 7 weeks, but higher doses or prolonged administration led to hepatic toxicity and weight loss . These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
Lapatinib ditosylate hydrate undergoes extensive metabolism primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 . The compound is metabolized into various oxidized metabolites, which are then excreted primarily through feces . Understanding these metabolic pathways is essential for predicting drug interactions and optimizing therapeutic regimens .
Transport and Distribution
The transport and distribution of Lapatinib ditosylate hydrate within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound exhibits high protein binding (>99%), which affects its bioavailability and distribution . It is primarily distributed to tissues with high expression of HER2 and EGFR, such as breast cancer tissues . The compound’s poor aqueous solubility poses challenges for its oral delivery, necessitating formulation strategies to enhance its bioavailability .
Subcellular Localization
Lapatinib ditosylate hydrate is localized primarily in the intracellular compartments where HER2 and EGFR are present . Its activity is influenced by its ability to bind to the ATP-binding sites of these receptors, which are located on the intracellular side of the cell membrane . The compound’s subcellular localization is critical for its function, as it needs to access these receptors to exert its inhibitory effects .
准备方法
合成路线和反应条件: 拉帕替尼的合成涉及几个关键步骤。主要方法之一包括 4-氯-6-碘-喹唑啉与 3-氯-4-(3-氟苄氧基)苯胺反应生成 N-[3-氯-4-(3’-氟苄氧基)苯基]-6-碘-喹唑啉。 然后将该中间体与 (1,3-二氧戊环-2-基)-2-(三丁基锡)呋喃反应生成 5-(4-{3-氯-4-(3-氟苄氧基)苯胺基}-6-喹唑啉基)-呋喃-2-甲醛 .
工业生产方法: 改进的拉帕替尼工业制备工艺将 Meerwein 反应作为芳基碳-碳键形成的关键步骤,避免了传统合成中使用的昂贵的硼酸酯偶联化学 . 该方法提高了拉帕替尼生产的效率和成本效益。
化学反应分析
反应类型: 拉帕替尼经历各种化学反应,包括:
氧化: 拉帕替尼可以被氧化生成亚砜和砜。
还原: 还原反应可以将拉帕替尼转化为相应的胺。
取代: 亲核取代反应可以修饰拉帕替尼的芳香环。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 在各种条件下使用氢化钠和碳酸钾等试剂。
主要产物: 这些反应生成的主要产物包括亚砜、砜和取代的芳香族化合物 .
相似化合物的比较
Trastuzumab: Another HER2 inhibitor used in breast cancer treatment.
Erlotinib: An EGFR inhibitor used for non-small cell lung cancer.
Gefitinib: An EGFR inhibitor used for certain types of breast and lung cancers.
Comparison: Lapatinib is unique in its dual inhibition of both HER2 and EGFR, making it particularly effective in cases where tumors overexpress both receptors . Unlike trastuzumab, which is a monoclonal antibody, lapatinib is a small molecule inhibitor, allowing it to be administered orally . Additionally, lapatinib has shown effectiveness in trastuzumab-resistant breast cancer cell lines .
Lapatinib’s ability to target multiple pathways and its oral bioavailability make it a valuable addition to the arsenal of cancer therapies.
属性
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFGMOOMADDAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046675 | |
| Record name | Lapatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lapatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L | |
| Record name | Lapatinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lapatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Lapatinib is a 4-anilinoquinazoline kinase inhibitor of the intracellular tyrosine kinase domains of both epidermal growth factor receptor (HER1/EGFR/ERBB1) and human epidermal growth factor receptor type 2 (HER2/ERBB2)with a dissociation half-life of ≥300 minutes. Lapatinib inhibits ERBB-driven tumor cell growth in vitro and in various animal models. An additive effect was demonstrated in an in vitro study when lapatinib and 5-florouracil (the active metabolite of capecitabine) were used in combination in the 4 tumor cell lines tested. The growth inhibitory effects of lapatinib were evaluated in trastuzumab-conditioned cell lines. Lapatinib retained significant activity against breast cancer cell lines selected for long-term growth in trastuzumab-containing medium in vitro. These in vitro findings suggest non-cross-resistance between these two agents., Lapatinib (GW572016) is a small-molecule dual inhibitor of epidermal growth factor receptor (ErbB1) and ErbB2 receptor kinase activities currently in phase III clinical trials. ... Phosphoprotein and microarray analyses /were used/ to carry out targeted pathway studies of phosphorylation and gene expression changes in human breast cancer cell lines in the presence or absence of lapatinib. Studies were done in four breast cancer cell lines, two of which were responsive and two of which were nonresponsive to lapatinib. Responsive cell lines, BT474 and SKBr3, constitutively overexpress ErbB2 and show an IC(50) of 25 or 32 nmol/L for lapatinib, respectively. In contrast, nonresponsive MDA-MB-468 and T47D cells expressed a low basal level of ErbB2 and showed IC(50) values in the micromolar range. Cells responsive to lapatinib exhibited strong differential effects on multiple genes in the AKT pathway. After 12 hr of exposure to 1.0 umol/L of lapatinib, AKT1, MAPK9, HSPCA, IRAK1, and CCND1 transcripts were down-regulated 7- to 25-fold in responsive BT474 and SKBr3 cells. In contrast, lapatinib weakly down-regulated the AKT pathway in nonresponsive breast cancer cell lines (<5-fold down-regulation of most genes in the pathway). Furthermore, the proapoptotic gene FOXO3A, which is negatively regulated by AKT, was up-regulated 7- and 25-fold in lapatinib-responsive SKBr3 and BT474 cells, respectively. Phosphorylated Akt and Akt-mediated phosphorylation of FOXO3A also decreased in responsive breast cancer cell lines exposed to lapatinib. Gene expression profiling also revealed that lapatinib stimulated the expression of estrogen and progesterone receptors and modulated the expression of genes involved in cell cycle control, glycolysis, and fatty acid metabolism. In BT474 and T47D cells, which expressed moderate basal levels of the estrogen and progesterone receptors, 1.0 micromol/L of lapatinib induced expression by 7- to 11-fold. These data provide insight into the mechanism of action of lapatinib in breast cancer cells., Lapatinib is a tyrosine kinase inhibitor which dually inhibits the growth factor receptors ErbB1 (epidermal growth factor receptor, EGFR) and ErbB2 (HER2). Lapatinib is a member of the 4-anilinoquinazoline class of kinase inhibitors. Members of this class of molecules have been shown to bind to the ATP binding site of protein kinases and compete with the ATP substrate. This blocks receptor phosphorylation and activation, preventing subsequent downstream signalling events. ErbB2 is one of four members of a family of genes encoding transmembrane receptors for growth factors, the other three being ErbB1 (EGFR or HER1), ErbB3 (HER3) and ErbB4 (HER4). There is evidence ... that induced overexpression of ErbB1 or ErbB2 receptors in cells in vitro produces phenotypes associated with oncogenic transformation, such as the ability to grow in soft agar and formation of tumors in nude mice. In vivo, overexpression of ErbB1 or ErbB2 has been reported in a variety of human tumors and has been associated with poor prognosis and reduced overall survival in patients with cancer. Several therapeutic strategies have been employed to block the ErbB2 signalling pathways as a means to improve the therapeutic efficacy of hormonal and chemotherapy regimens. The rationale for lapatinib use as an anticancer entity is that the blockade of the tyrosine kinase activity of ErbB1 or ErbB2 is expected to block the transforming activity that results from overexpression of these receptors., Endometrial cancers have been recently molecularly characterized; amplifications of human epidermal growth factor receptor 2 (HER2) were seen in 25% of the serous-like tumors, and mutations in the PI(3)K/AKT pathways were seen in 93% of endometrioid tumors. These new findings about endometrial cancer suggest a potential for targeted therapy with lapatinib, a dual inhibitor of epidermal growth factor receptor and HER2 tyrosine kinases. However, the clinical efficacy of lapatinib in phase II clinical trials for the treatment of endometrial cancers was only minimal. In this study, we investigated the signaling changes induced by lapatinib in endometrial cancer, which may improve its therapeutic efficacy in molecularly selected patient groups. ... One of the final molecular targets of lapatinib to be interstitial collagenase, matrix metallopeptidase 1 (MMP1) /was identified/. Lapatinib suppresses MMP1 through EGFR and HER2, and their downstream ERK and AKT signaling pathways. /It was/ also found that the activating protein-1 binding site of MMP1 promoter is required for its transcriptional activation, which may be unique for endometrial cancers. ... Results also showed that forced expression of active ERK or active AKT mutants rescued MMP1 expression from lapatinib suppression, further suggesting the importance of molecular selection to find appropriate patients with endometrial cancer for future clinical trials with any targeted therapies. | |
| Record name | Lapatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01259 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lapatinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
231277-92-2, 913989-15-8, 388082-78-8 | |
| Record name | Lapatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231277-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lapatinib [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231277922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW 282974X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913989158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lapatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01259 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lapatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lapatinib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VUA21238F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lapatinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lapatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
